An In-depth Technical Guide to the Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione
An In-depth Technical Guide to the Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione
Introduction
1,5-diacetyl-1,3,5-triazinane-2,4-dione is a specialized heterocyclic compound featuring a triazinane core, a class of structures known for their diverse biological activities. The acetylation at the 1 and 5 positions modifies the electronic properties and steric profile of the parent heterocycle, 1,3,5-triazinane-2,4-dione (also known as 5-azauracil), potentially modulating its function as a building block in medicinal chemistry and materials science. For instance, uracil and its derivatives are fundamental in the development of antiviral and anti-tumor agents.[1] The addition of acetyl groups can enhance solubility in organic solvents and serve as protecting groups in multi-step syntheses.
This guide provides a comprehensive, two-step synthetic pathway for the preparation of 1,5-diacetyl-1,3,5-triazinane-2,4-dione. The synthesis is predicated on established chemical principles, beginning with the cyclization to form the core triazinane structure, followed by a diacetylation to yield the final product. Each step is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yield.
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
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Formation of the Heterocyclic Core: Synthesis of 1,3,5-triazinane-2,4-dione (5-azauracil) via a condensation and cyclization reaction.
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Diacetylation: The subsequent N-acetylation of the triazinane-dione intermediate to afford the target compound, 1,5-diacetyl-1,3,5-triazinane-2,4-dione.
Caption: Overall two-part synthetic workflow.
Part 1: Synthesis of 1,3,5-triazinane-2,4-dione (5-Azauracil)
The synthesis of the 1,3,5-triazinane-2,4-dione core is analogous to the preparation of 5-alkyl-6-azauracils, which involves the ring closure of the corresponding α-keto acid semicarbazones.[2] In this case, glyoxylic acid serves as the α-keto acid equivalent.
Reaction Mechanism
The reaction proceeds in two key phases:
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Semicarbazone Formation: The initial step is the condensation of the aldehyde group of glyoxylic acid with the primary amine of semicarbazide to form glyoxylic acid semicarbazone. This is a standard imine formation reaction.
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Cyclization: The semicarbazone intermediate then undergoes an intramolecular cyclization under basic conditions. The base facilitates the deprotonation of the amide protons, enhancing their nucleophilicity to attack the carboxylic acid, leading to ring closure and dehydration to form the stable triazinane-dione ring.
Caption: Reaction mechanism for 5-azauracil synthesis.
Materials and Equipment
| Reagent/Equipment | Specification |
| Glyoxylic acid monohydrate | ≥98% purity |
| Semicarbazide hydrochloride | ≥99% purity |
| Sodium acetate | Anhydrous, ≥99% purity |
| Sodium ethoxide (NaOEt) | 21% w/w in ethanol |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Round-bottom flask | 250 mL, with reflux condenser |
| Magnetic stirrer with hotplate | - |
| Buchner funnel and filter flask | - |
| pH meter or pH paper | - |
Experimental Protocol
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Preparation of Semicarbazone: a. In a 250 mL round-bottom flask, dissolve 11.15 g (0.1 mol) of semicarbazide hydrochloride and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of water. b. To this solution, add 9.2 g (0.1 mol) of glyoxylic acid monohydrate. c. Stir the mixture at room temperature for 2 hours. A white precipitate of glyoxylic acid semicarbazone should form. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the precipitate by vacuum filtration, wash with cold water, and air dry.
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Cyclization to 1,3,5-triazinane-2,4-dione: a. In a dry 250 mL round-bottom flask equipped with a reflux condenser, add the dried glyoxylic acid semicarbazone from the previous step. b. Add 100 mL of anhydrous ethanol to the flask. c. While stirring, slowly add 32.4 g (0.05 mol) of a 21% sodium ethoxide solution in ethanol. d. Heat the mixture to reflux and maintain reflux for 4 hours. e. After reflux, cool the reaction mixture to room temperature. f. Carefully acidify the mixture with concentrated HCl to pH 2-3. This will precipitate the product. g. Cool the mixture in an ice bath for 1 hour. h. Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1,3,5-triazinane-2,4-dione.
Part 2: Synthesis of 1,5-diacetyl-1,3,5-triazinane-2,4-dione
The final step is the diacetylation of the synthesized 1,3,5-triazinane-2,4-dione. N-acylation of cyclic ureas is a common transformation.[3][4] Acetic anhydride is an effective and readily available acetylating agent for this purpose.
Reaction Mechanism
The lone pairs on the nitrogen atoms of the triazinane ring act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. This is a nucleophilic acyl substitution reaction. The reaction likely proceeds in a stepwise manner, with mono-acetylation followed by a second acetylation. The reaction can be performed with or without a basic catalyst like pyridine, though heating is generally required to achieve di-substitution.
Caption: Diacetylation of 1,3,5-triazinane-2,4-dione.
Materials and Equipment
| Reagent/Equipment | Specification |
| 1,3,5-triazinane-2,4-dione | From Part 1 |
| Acetic anhydride | ≥98% purity |
| Round-bottom flask | 100 mL, with reflux condenser |
| Magnetic stirrer with hotplate | - |
| Rotary evaporator | - |
| Recrystallization solvents | e.g., Ethanol, Ethyl acetate |
Experimental Protocol
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Reaction Setup: a. Place 5.65 g (0.05 mol) of 1,3,5-triazinane-2,4-dione in a 100 mL round-bottom flask. b. Add 25 mL (approx. 0.265 mol) of acetic anhydride. c. Equip the flask with a reflux condenser.
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Reaction Execution: a. Heat the mixture to reflux with stirring. b. Maintain reflux for 3 hours. The solid should gradually dissolve as it reacts. c. Monitor the reaction progress by TLC if desired (a more polar spot for the starting material will be replaced by a less polar product spot).
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Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water to quench the excess acetic anhydride. Stir vigorously for 30 minutes. c. A white precipitate of the diacetylated product should form. d. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. e. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1,5-diacetyl-1,3,5-triazinane-2,4-dione. f. Dry the purified product in a vacuum oven.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Appearance of two singlets for the two acetyl methyl groups (around δ 2.3-2.5 ppm) and a singlet for the C6-proton. The NH protons of the starting material will be absent. |
| ¹³C NMR | Signals for the acetyl methyl carbons (around δ 25 ppm) and acetyl carbonyl carbons (around δ 170 ppm), in addition to the triazine ring carbons. |
| IR Spectroscopy | Strong C=O stretching bands for the acetyl groups (around 1700-1750 cm⁻¹) and the ring carbonyls. Disappearance of N-H stretching bands from the starting material. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₇H₇N₃O₄ (m/z = 197.15). |
Trustworthiness and Self-Validation
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Reaction Monitoring: Each step of the synthesis can be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product before proceeding to the next step or work-up.
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Intermediate Characterization: The intermediate, 1,3,5-triazinane-2,4-dione, is a known compound (5-azauracil), and its spectroscopic data can be compared with literature values to validate the success of the first part of the synthesis.[]
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Purification: The final product is purified by recrystallization, a standard and effective method for obtaining high-purity crystalline solids. The purity can be confirmed by the observation of a sharp melting point and clean spectroscopic data.
References
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Pâlasz, A., & Cmoch, P. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 56–74. [Link]
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Chang, P. K. (1958). Synthesis of Some 5-Alkyl-6-azauracils. The Journal of Organic Chemistry, 23(12), 2029–2032. [Link]
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Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. [Link]
